molecular formula C25H39N5O7S B14212949 L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine CAS No. 823233-40-5

L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine

Cat. No.: B14212949
CAS No.: 823233-40-5
M. Wt: 553.7 g/mol
InChI Key: HSCIYMIULOENJC-MUGJNUQGSA-N
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Description

L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine: is a peptide compound composed of the amino acids serine, phenylalanine, leucine, glycine, and methionine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification.

Major Products:

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

    L-Seryl-L-asparaginyl-L-tyrosyl-L-seryl-L-leucylglycyl-L-methionine: Another peptide with a similar structure but different amino acid composition.

    L-Methionine,L-leucyl-L-phenylalanyl-L-leucylglycyl-L-isoleucyl-L-leucyl-L-seryl-L-valyl: A peptide with a more complex structure and additional amino acids.

Uniqueness: L-Seryl-L-phenylalanyl-L-leucylglycyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophilic and hydrophobic residues allows it to interact with various molecular targets, making it versatile in research and industrial applications.

Properties

CAS No.

823233-40-5

Molecular Formula

C25H39N5O7S

Molecular Weight

553.7 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C25H39N5O7S/c1-15(2)11-19(23(34)27-13-21(32)28-18(25(36)37)9-10-38-3)30-24(35)20(29-22(33)17(26)14-31)12-16-7-5-4-6-8-16/h4-8,15,17-20,31H,9-14,26H2,1-3H3,(H,27,34)(H,28,32)(H,29,33)(H,30,35)(H,36,37)/t17-,18-,19-,20-/m0/s1

InChI Key

HSCIYMIULOENJC-MUGJNUQGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N

Origin of Product

United States

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